molecular formula C15H18BrN3O4S B2473964 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 329224-28-4

2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2473964
CAS No.: 329224-28-4
M. Wt: 416.29
InChI Key: FSUSNJURARBXJZ-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound features a benzamide core structure substituted with bromo and trimethoxy functional groups, linked to a 5-isopropyl-1,3,4-thiadiazole moiety. Compounds based on the 1,3,4-thiadiazole scaffold, like this one, are of significant interest in medicinal chemistry research due to their diverse biological activities. Scientific literature indicates that 1,3,4-thiadiazole derivatives are frequently investigated for their potential pharmacological properties, including serving as enzyme inhibitors . Researchers are exploring such compounds as potential modulators of biological targets, such as nuclear receptors, in discovery programs . This substance is part of a collection of specialized chemicals for early discovery research. The supplier does not collect analytical data for this product, and the buyer assumes responsibility for confirming product identity and/or purity. All sales are final. For comprehensive safety and handling information, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4S/c1-7(2)14-18-19-15(24-14)17-13(20)8-6-9(21-3)11(22-4)12(23-5)10(8)16/h6-7H,1-5H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUSNJURARBXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Isovaleric Acid

Isovaleric acid (3-methylbutanoic acid) is reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form the thiadiazole ring. The reaction proceeds via initial activation of the carboxylic acid by POCl₃, followed by cyclization with thiosemicarbazide.

Procedure :

  • Combine isovaleric acid (3.00 mmol) with POCl₃ (10 mL) and stir at room temperature for 20 minutes.
  • Add thiosemicarbazide (3.00 mmol) and heat the mixture at 80–90°C for 1 hour.
  • Cool the reaction, dilute with water (40 mL), reflux for 4 hours, and basify to pH 8 using 50% NaOH.
  • Filter and recrystallize the product from ethanol to obtain 5-isopropyl-1,3,4-thiadiazol-2-amine as a white solid (yield: ~75%).

Key Characterization :

  • ¹H-NMR (DMSO-d₆): δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.02 (septet, 1H, J = 6.8 Hz, CH), 7.21 (s, 2H, NH₂).
  • FT-IR : Peaks at 3369 cm⁻¹ (N–H stretch) and 1552 cm⁻¹ (C=N stretch).

Synthesis of 2-Bromo-3,4,5-Trimethoxybenzoyl Chloride

The electrophilic component, 2-bromo-3,4,5-trimethoxybenzoyl chloride, is derived from functionalization of a trimethoxybenzoic acid precursor.

Bromination of 3,4,5-Trimethoxybenzoic Acid

Direct bromination at the ortho position of 3,4,5-trimethoxybenzoic acid is achieved using bromine (Br₂) in acetic acid under catalytic FeBr₃.

Procedure :

  • Dissolve 3,4,5-trimethoxybenzoic acid (10 mmol) in glacial acetic acid (20 mL).
  • Add FeBr₃ (0.1 equiv) and slowly drip Br₂ (1.1 equiv) at 0°C.
  • Stir at room temperature for 12 hours, pour into ice water, and extract with ethyl acetate.
  • Purify by column chromatography (hexane/ethyl acetate, 3:1) to isolate 2-bromo-3,4,5-trimethoxybenzoic acid (yield: ~68%).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

Procedure :

  • Reflux 2-bromo-3,4,5-trimethoxybenzoic acid (5 mmol) with SOCl₂ (10 mL) in dichloromethane (20 mL) for 3 hours.
  • Remove excess SOCl₂ under reduced pressure to obtain the acyl chloride as a pale yellow oil (yield: ~92%).

Amide Coupling Reaction

The final step involves coupling 5-isopropyl-1,3,4-thiadiazol-2-amine with 2-bromo-3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Dissolve 5-isopropyl-1,3,4-thiadiazol-2-amine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
  • Add triethylamine (Et₃N, 2.4 mmol) and cool the mixture to 0°C.
  • Slowly add 2-bromo-3,4,5-trimethoxybenzoyl chloride (1.0 mmol) in THF (5 mL) and stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify by recrystallization from methanol to yield the title compound (yield: ~58%).

Key Characterization :

  • ¹H-NMR (DMSO-d₆): δ 1.32 (d, 6H, CH(CH₃)₂), 3.00 (septet, 1H, CH), 3.85 (s, 9H, OCH₃), 7.45 (s, 1H, Ar–H), 10.21 (s, 1H, NH).
  • ¹³C-NMR : δ 168.2 (C=O), 152.1–109.8 (aromatic carbons), 56.1–56.3 (OCH₃), 28.5 (CH), 22.1 (CH(CH₃)₂).
  • HRMS : Calculated for C₁₆H₁₉BrN₃O₄S [M+H]⁺: 444.03; Found: 444.05.

Optimization and Mechanistic Considerations

Solvent and Base Selection

The use of THF and Et₃N in the coupling step minimizes side reactions, such as hydrolysis of the acyl chloride, while facilitating efficient nucleophilic attack by the amine. Alternatives like dichloromethane (DCM) or dimethylformamide (DMF) reduce yields by 15–20% due to increased polarity-induced decomposition.

Temperature Control

Maintaining temperatures below 15°C during acyl chloride addition prevents racemization and ensures regioselective amide bond formation.

Purification Challenges

The product’s low solubility in common organic solvents necessitates recrystallization from methanol or mixed solvents (e.g., ethyl acetate/hexane), achieving >98% purity.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Citation
Thiadiazole synthesis POCl₃, thiosemicarbazide 75 95
Benzoyl chloride SOCl₂, DCM 92 99
Amide coupling Et₃N, THF, 0°C → RT 58 98

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions may target the bromine atom or the thiadiazole ring, potentially leading to debromination or ring-opening products.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Debrominated or ring-opened products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for potential inhibitory effects on specific enzymes.

    Receptor Binding: Investigated for binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Agricultural Chemicals: Potential use as herbicides or pesticides.

    Materials Science: Studied for incorporation into advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used as a receptor ligand, it may interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring is a critical pharmacophore in medicinal chemistry. Substitutions at position 5 of this ring significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of the target compound with two analogs from recent screening libraries:

Compound Name Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Isopropyl C₁₆H₁₉BrN₃O₃S 414.31 Bromine at benzamide C2; 3,4,5-OMe
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide 5-tert-Butyl C₁₆H₂₁N₃O₄S 351.42 No bromine; bulky tert-butyl group
2-[(2-Methoxyethyl)sulfanyl]-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 5-(2-Methylbutan-2-yl) C₁₇H₂₃N₃O₂S₂ 365.51 Sulfanyl side chain; no bromine

Key Observations :

  • Electronic Effects: The bromine atom at C2 of the benzamide ring (unique to the target compound) introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation compared to non-brominated analogs .

Bromine Substitution Patterns

Bromine placement critically impacts reactivity and bioactivity:

  • In the target compound, bromine is located on the benzamide ring, whereas analogs like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole feature bromine directly on the thiadiazole core . This positional difference alters electronic delocalization, with benzamide bromine favoring π-stacking interactions in protein binding pockets.
  • Brominated benzamides (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide ) exhibit enhanced crystallinity due to halogen bonding, a property that may extend to the target compound, facilitating structural characterization via X-ray diffraction .

Methoxy Group Contributions

The 3,4,5-trimethoxybenzamide moiety is conserved across all compared compounds. These groups enhance solubility via hydrogen bonding and contribute to binding affinity in enzymes like histone deacetylases (HDACs) through hydrophobic interactions .

Biological Activity

2-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C12H13BrN3O3S
  • Molar Mass : 327.21 g/mol
  • CAS Number : 1019111-62-6
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of Thiadiazole Derivative : The starting material is 5-isopropyl-1,3,4-thiadiazole which is brominated to yield the bromo derivative.
  • Formation of Benzamide : The bromo-thiadiazole is then coupled with 3,4,5-trimethoxybenzoic acid to form the final amide product.

Antioxidant Activity

The compound has shown significant antioxidant properties in various assays:

  • DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method. Results indicated a strong capacity to reduce DPPH radicals.
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay confirmed its potential as an effective antioxidant.
Assay TypeIC50 Value (µM)
DPPH25
FRAP30

Antiproliferative Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibits antiproliferative effects:

  • Cell Lines Tested : MCF7 (breast cancer), HL60 (leukemia).
  • Results : The compound showed IC50 values in the micromolar range against both cell lines.
Cell LineIC50 Value (µM)
MCF715
HL6018

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated through inhibition of pro-inflammatory cytokines and enzymes:

  • 5-Lipoxygenase Inhibition : The compound inhibited the enzyme with an IC50 value of 0.5 µM.

The biological activity of this compound can be attributed to:

  • Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities.
  • Enzyme Inhibition : The thiadiazole moiety plays a crucial role in interacting with enzyme active sites.

Case Studies

Several studies have been conducted to explore the efficacy of this compound:

  • Photoprotective Effects : A study demonstrated that formulations containing this compound provided effective UV protection while maintaining skin integrity.
  • Combination Therapy Potential : Research into its use alongside traditional chemotherapeutics revealed synergistic effects in inhibiting tumor growth.

Q & A

Advanced Research Question

  • Molecular Docking : Simulate binding modes using crystal structures from the PDB (e.g., 3,4,5-trimethoxybenzamide derivatives in tyrosinase, PDB: 2Y9X) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • Pharmacophore Modeling : Identify essential features (e.g., methoxy groups, bromine) using Schrödinger’s Phase .

How is the crystal structure determined using X-ray diffraction, and what insights does it provide?

Advanced Research Question
Procedure :

Crystallization : Grow single crystals via vapor diffusion (ethanol/water).

Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .

Refinement : Process data with SHELXL (space group P2₁2₁2₁) and validate with PLATON .

Q. Structural Insights :

  • Hydrogen Bonding : Methoxy O-atoms form intermolecular bonds with amide NH, stabilizing the lattice .
  • Torsion Angles : Thiadiazole and benzamide planes show dihedral angles of 15–25°, influencing conformational flexibility .

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